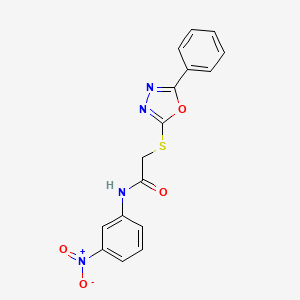
Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl groups.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the cyclobutylmethyl group.
Methyl 4-chloro-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate: Contains a cyclopropylmethyl group instead of cyclobutylmethyl.
Uniqueness
Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclobutylmethyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13BrN2O2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
methyl 4-bromo-1-(cyclobutylmethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-13(12-9)5-7-3-2-4-7/h6-7H,2-5H2,1H3 |
Clave InChI |
CNZSNZVWLVWOBE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C=C1Br)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)


![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)



![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
